methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a combination of naphthalene, pyridazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring, and finally, the introduction of the furan moiety. Common reagents used in these steps include naphthalene, hydrazine derivatives, and furan-2-carboxylic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((3-(phenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((3-(anthracen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the specific combination of naphthalene, pyridazine, and furan moieties. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. The presence of the naphthalene ring, in particular, contributes to its stability and potential biological activity.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-26-21(25)19-10-8-17(27-19)13-23-20(24)11-9-18(22-23)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3 |
InChI Key |
PNPMOWWSSPZFLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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